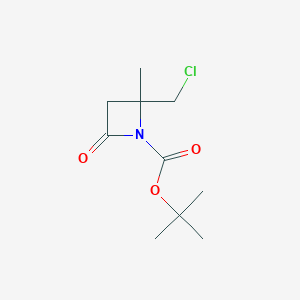

Tert-butyl 2-(chloromethyl)-2-methyl-4-oxoazetidine-1-carboxylate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Tert-butyl compounds are a class of organic compounds that contain a tert-butyl group, which consists of a central carbon atom bonded to three other carbon atoms . These compounds are widely used in scientific research and have various applications, including as building blocks for the synthesis of various organic compounds.

Synthesis Analysis

The synthesis of tert-butyl compounds often involves reactions such as the Williamson ether synthesis, where an alkoxide ion reacts with a primary alkyl halide or tosylate in an S_N2 reaction . Another common method is the reaction of an alcohol with a strong base such as sodium hydride, NaH .

Molecular Structure Analysis

The molecular structure of tert-butyl compounds typically includes a central carbon atom bonded to three other carbon atoms . The specific structure of “Tert-butyl 2-(chloromethyl)-2-methyl-4-oxoazetidine-1-carboxylate” could not be found.

Chemical Reactions Analysis

Ethers, a class of compounds that includes tert-butyl ethers, are known to undergo cleavage of the C–O bond when treated with strong acids . This cleavage can occur via S_N1, S_N2, or E1 reaction mechanisms, depending on the specific ether and the conditions of the reaction .

Physical And Chemical Properties Analysis

Tert-butyl compounds are typically colorless liquids that are soluble in organic solvents. The specific physical and chemical properties of “this compound” could not be found.

科学的研究の応用

Synthesis and Chiral Auxiliary Applications

Tert-butyl 2-(chloromethyl)-2-methyl-4-oxoazetidine-1-carboxylate serves as a precursor in the synthesis of complex molecules. For instance, it has been utilized in the preparation of both enantiomers of tert-butyl 2-(tert-butyl)-5,5-dimethyl-4-oxoimidazolidine-1-carboxylate, which are derived from L-alanine. This compound acts not only as a chiral auxiliary but also as a chiral building block in dipeptide synthesis, showcasing its versatility in facilitating the production of enantiomerically pure compounds. Such applications are crucial for the development of specific, active pharmaceutical ingredients and research chemicals, demonstrating the compound's significance in synthetic organic chemistry (Studer, Hintermann, & Seebach, 1995).

Catalysis in Organic Synthesis

Another vital application of tert-butyl derivatives involves catalysis in organic synthesis, where tert-butyl 2,2,2-trichloroacetimidate, a related compound, is used for the mild and nonreversible tert-butylation of alcohols and phenols. This process is particularly beneficial for substrates containing acid-sensitive groups, highlighting the compound's role in selective synthetic processes that require gentle conditions to preserve the integrity of delicate functional groups (Fandrick et al., 2021).

Kinetic Resolution and Enantioselective Esterification

The chemical also finds application in the kinetic resolution of racemic alcohols and carboxylic acids, a fundamental process in producing enantiomerically enriched materials from racemic mixtures. Techniques involving L-histidine-derived artificial acylases and sulfonamide-induced enantioselective esterification reactions have been developed, employing tert-butyl derivatives for the efficient separation and synthesis of chiral compounds. These methodologies are critical for the pharmaceutical industry, where the demand for single-enantiomer drugs is continuously growing due to their improved efficacy and reduced side effects compared to their racemic mixtures (Ishihara, Kosugi, & Akakura, 2004); (Ishihara, Kosugi, Umemura, & Sakakura, 2008).

Nucleic Acid Synthesis

Moreover, tert-butyl derivatives are instrumental in the synthesis of RNA, where protecting groups like tert-butyldithiomethyl (DTM) are employed to safeguard the 2'-OH during solid-phase RNA synthesis. This application is particularly relevant in the field of molecular biology and genetic engineering, where the ability to synthesize RNA oligonucleotides with high purity and yield is crucial for various applications, including gene expression studies and the development of RNA-based therapeutics (Semenyuk et al., 2006).

Safety and Hazards

特性

IUPAC Name |

tert-butyl 2-(chloromethyl)-2-methyl-4-oxoazetidine-1-carboxylate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16ClNO3/c1-9(2,3)15-8(14)12-7(13)5-10(12,4)6-11/h5-6H2,1-4H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IIRYVRDXLKQFNR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CC(=O)N1C(=O)OC(C)(C)C)CCl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16ClNO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

233.69 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-((4-isopropyl-1-phenyl-1H-pyrazolo[3,4-d]pyridazin-7-yl)thio)-N-(5-methylisoxazol-3-yl)acetamide](/img/structure/B2546852.png)

![{[1-(4-Chlorobenzoyl)piperidin-4-yl]methyl}amine hydrochloride](/img/no-structure.png)

![2-({5-[(2-chlorophenoxy)methyl]-1,3,4-oxadiazol-2-yl}sulfanyl)-N-(cyanomethyl)-N-phenylacetamide](/img/structure/B2546865.png)

![N-[2-(3,5-dimethylphenoxy)ethyl]-3,4-difluorobenzamide](/img/structure/B2546869.png)

![N~1~,N~3~-bis(3,5-dichlorophenyl)-2-[(methoxyimino)methyl]malonamide](/img/structure/B2546873.png)